

# Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylate Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: Methyl 5-phenylisoxazole-3-carboxylate

Cat. No.: B1268655

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The 5-phenylisoxazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationships (SAR) of its analogs is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the performance of 5-phenylisoxazole-3-carboxylate derivatives against various biological targets, supported by experimental data.

## Comparative Biological Activities

### Xanthine Oxidase Inhibitory Activity

A series of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout.<sup>[1]</sup> The inhibitory activities, expressed as IC<sub>50</sub> values, are summarized in Table 1.

Table 1: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-Carboxylate Analogs<sup>[1]</sup>

Compound ID	R	IC50 (μM)
5a	2-CN	1.28
5b	3-CN	0.85
5c	4-CN	1.56
5d	3-NO2	3.42
5e	4-NO2	4.17
11a	2-CH2-Ph-3-CN	0.56
11b	2-CH2-Ph-4-CN	0.98
11c	2-CH2-Ph-3-NO2	2.15
11d	2-CH2-Ph-4-NO2	2.89
11e	2-CH2-Ph	5.21
Allopurinol	-	2.37

#### Structure-Activity Relationship Summary for Xanthine Oxidase Inhibition:

- **Influence of Phenyl Ring Substituents:** The presence of a cyano (CN) or nitro (NO2) group on the phenyl ring is crucial for inhibitory activity.
- **Position of the Cyano Group:** A cyano group at the 3-position of the phenyl ring (compound 5b) resulted in the most potent inhibitory activity among the simple substituted analogs.<sup>[1]</sup>
- **Cyano vs. Nitro Group:** The transformation of a cyano group to a nitro group generally leads to a reduction in inhibitory potency.<sup>[1]</sup>
- **Esterification and Benzyl Substitution:** Esterification of the carboxylic acid and introduction of a substituted benzyl group at the 2-position of the ester significantly influenced activity. Compound 11a, with a 3-cyanobenzyl group, was the most potent inhibitor in the series.<sup>[1]</sup>

## Anticancer Activity

While extensive SAR studies on the anticancer activity of the 5-phenylisoxazole-3-carboxylate scaffold are limited, related 5-methyl-3-phenylisoxazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] These findings provide valuable insights into the potential of this structural class as anticancer agents. The IC50 values for a selection of these compounds are presented in Table 2.

Table 2: Cytotoxic Activity of 5-Methyl-3-Phenylisoxazole-4-Carboxamide Analogs[2]

Compound ID	R	B16F1 (Melanoma) IC50 ( $\mu$ M)	Colo205 (Colon) IC50 ( $\mu$ M)	HepG2 (Liver) IC50 ( $\mu$ M)	HeLa (Cervical) IC50 ( $\mu$ M)	Hek293t (Normal) IC50 ( $\mu$ M)
2a	4-Chloro- 2,5- dimethoxyphenyl	40.85	9.179	7.55	29.82	2.54
2b	4- Fluorophenyl	1.05	29.33	12.33	>200	12.01
2c	4-(2- Methoxyphenoxy)phenyl	42.93	64.91	38.33	>200	10.33
2d	4- (Methylthio)phenyl	2.56	32.88	15.33	158.4	15.33
2e	4- Phenoxyphenyl	0.079	12.93	10.93	129.17	10.93
2f	4- Benzyloxyphenyl	1.19	22.33	11.33	183.33	11.33
Doxorubicin	-	0.056	0.089	0.098	0.102	0.581

## Structure-Activity Relationship Summary for Anticancer Activity:

- Broad Spectrum Activity: Compound 2a, featuring a 4-chloro-2,5-dimethoxyphenyl substituent, displayed a broad range of activity against multiple cancer cell lines.[2]

- Potency against Melanoma: Compound 2e, with a 4-phenoxyphenyl group, was the most active against the B16F1 melanoma cell line, with an IC<sub>50</sub> value of 0.079  $\mu$ M, comparable to the standard drug Doxorubicin.[2]
- Selectivity: While some compounds showed potent anticancer activity, they also exhibited cytotoxicity against the normal Hek293t cell line, indicating a need for further optimization to improve selectivity.

## Experimental Protocols

### Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of compounds against xanthine oxidase.

#### Materials:

- Xanthine oxidase (from bovine milk)
- Xanthine
- Potassium phosphate buffer (pH 7.5)
- Test compounds
- Allopurinol (positive control)
- 96-well microplate reader

#### Procedure:

- Prepare a stock solution of the test compounds and allopurinol in DMSO.
- In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and xanthine oxidase solution.
- Incubate the mixture at 25 °C for 15 minutes.
- Initiate the reaction by adding a solution of xanthine.

- Measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC<sub>50</sub> value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.

## MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell lines (e.g., B16F1, Colo205, HepG2, HeLa)
- Normal cell line (e.g., Hek293t)
- Cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

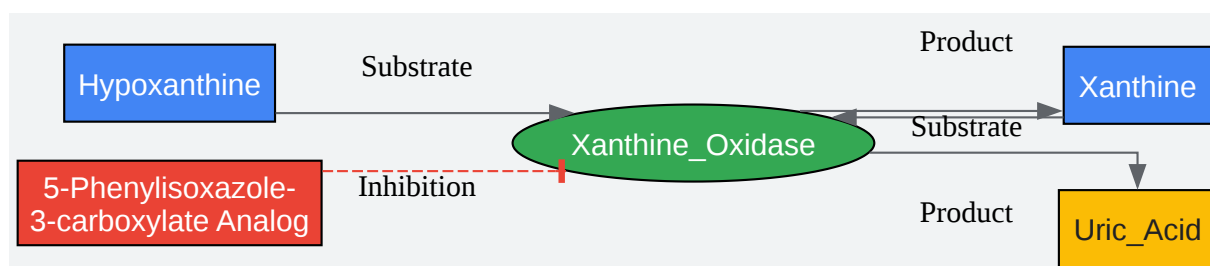
Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
- During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
- Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

## Visualizations

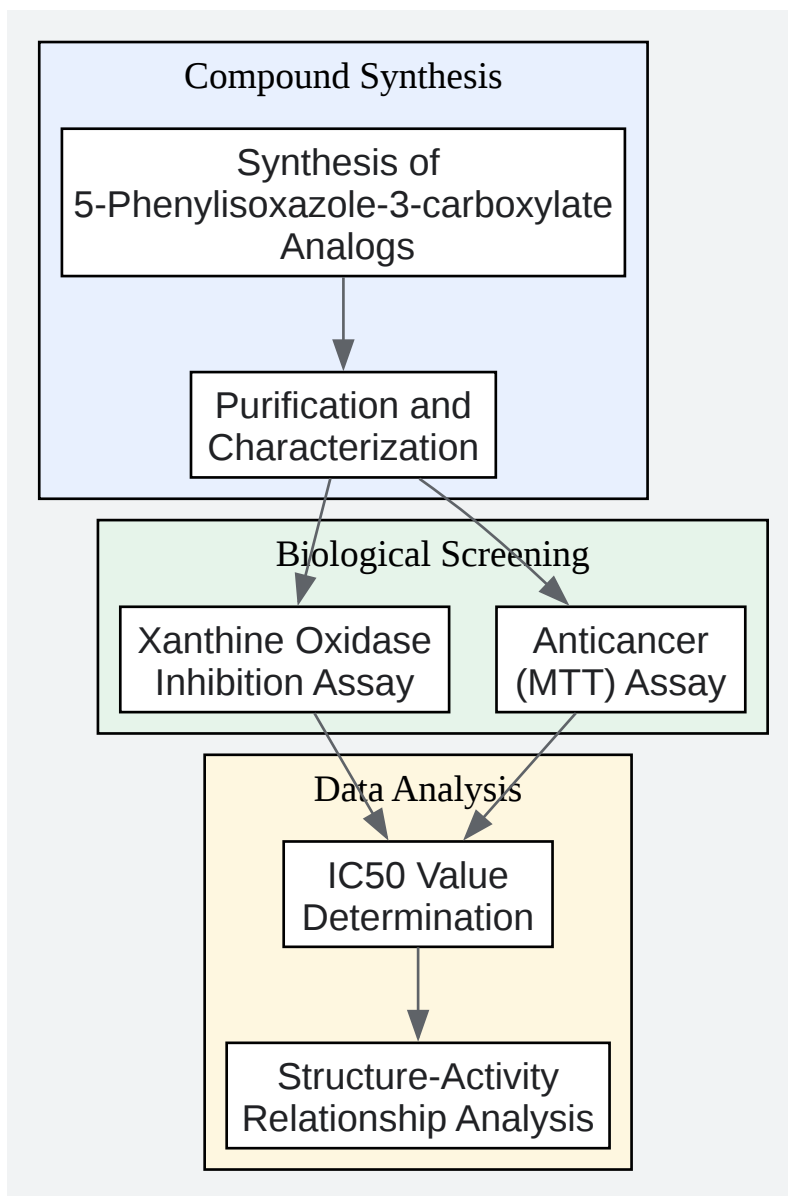
### Signaling Pathway Diagram



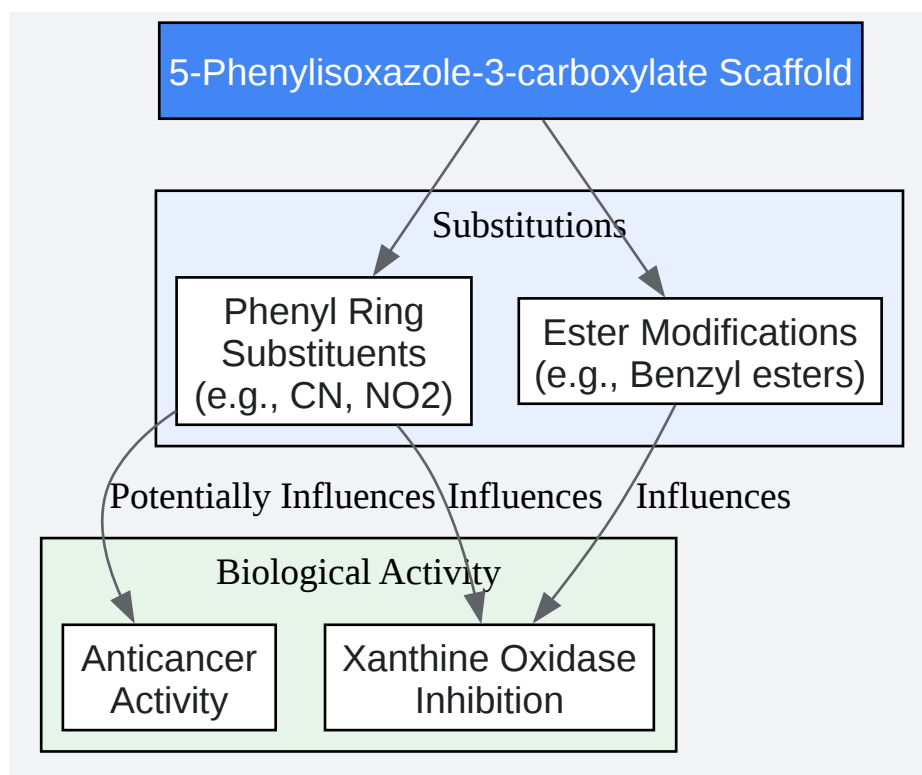
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Caption: Inhibition of the Xanthine Oxidase Pathway.

### Experimental Workflow Diagram







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